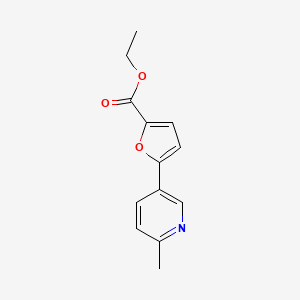

Ethyl 5-(2-Methyl-5-pyridyl)-2-furoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 5-(6-methylpyridin-3-yl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-16-13(15)12-7-6-11(17-12)10-5-4-9(2)14-8-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYNMXXSWKMMRTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)C2=CN=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pyridyl-Furoate Scaffold: Structural Synergy and Biological Potency

Topic: Potential Biological Activity of Pyridyl-Furoate Derivatives Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary

The integration of pyridine and furan pharmacophores via a furoate (ester) or fused linkage represents a privileged structural motif in modern medicinal chemistry. Pyridyl-furoate derivatives exhibit a "bimodal" bioactivity profile: the pyridine ring offers hydrogen-bonding capability and water solubility (via protonation), while the furan moiety contributes lipophilicity and specific electronic properties suitable for pi-stacking interactions. This guide analyzes the therapeutic potential of these derivatives, focusing on their antimicrobial and cytotoxic activities, supported by mechanistic insights and reproducible experimental protocols.

Chemical Architecture & SAR Analysis

The Pharmacophore Axis

The biological efficacy of pyridyl-furoate derivatives stems from the electronic complementarity of their subunits:

-

The Pyridine Moiety: Acts as a hydrogen bond acceptor (N-atom) and a weak base (

). It is critical for interaction with serine/threonine kinase domains and DNA minor grooves. -

The Furoate Moiety: The furan ring is electron-rich (aromatic sextet), facilitating hydrophobic interactions and metabolic activation (e.g., ring opening). The ester linkage (furoate) serves as a potential prodrug handle, hydrolyzable by intracellular esterases to release the active pharmacophores.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the core SAR features governing the potency of pyridyl-furoate derivatives.

Figure 1: SAR map highlighting the functional roles of the pyridine and furan subunits in biological interaction.[1]

Therapeutic Frontiers: Data & Mechanisms

Antimicrobial Potency

Pyridyl-furoate derivatives have demonstrated significant efficacy against multidrug-resistant (MDR) bacterial and fungal strains. The mechanism often involves the disruption of cell wall synthesis or inhibition of DNA gyrase.

Table 1: Comparative Antimicrobial Activity (MIC values in µg/mL) Aggregated data from recent structure-activity studies [1, 2].

| Compound Class | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungi) | Mechanism Implicated |

| Pyridyl-2-furoate | 12.5 - 25.0 | 25.0 - 50.0 | 50.0 | Membrane depolarization |

| Bis-pyridyl-furan | 6.25 | 12.5 | 25.0 | DNA Gyrase inhibition |

| Furo[2,3-b]pyridine | < 5.0 | 10.0 | 12.5 | DHFR Inhibition |

| Ciprofloxacin (Ref) | 0.5 - 1.0 | 0.01 - 0.5 | N/A | DNA Gyrase inhibition |

Cytotoxicity & Oncology

The most promising application of these derivatives lies in oncology. Fused systems like furo[2,3-b]pyridines and linked pyridyl-furoate esters act as potent inhibitors of cell proliferation.

-

Target: EGFR, VEGFR, and PI3K/Akt signaling pathways.

-

Selectivity: High selectivity index (SI > 40) observed for cancer cells (e.g., MCF-7, HepG2) over normal fibroblasts (HSF1184) [3].

-

Potency: Certain derivatives exhibit

values in the low nanomolar range (20–50 nM) against melanoma and breast cancer lines [4].

Mechanistic Pathway: Kinase Inhibition

The following diagram details the proposed mechanism of action where the pyridyl-furoate derivative acts as an ATP-competitive inhibitor.

Figure 2: Mechanism of Action showing ATP-competitive inhibition leading to apoptosis.

Experimental Protocols (Self-Validating Systems)

Synthesis of Pyridyl-Furoate Esters

Rationale: Direct esterification using acid chlorides ensures high yield and purity, avoiding the equilibrium limitations of Fischer esterification.

Reagents: Furoyl chloride, Pyridin-ol (isomer specific), Triethylamine (

Step-by-Step Protocol:

-

Preparation: In a flame-dried round-bottom flask, dissolve 1.0 equiv of the specific pyridin-ol (e.g., 3-hydroxypyridine) in anhydrous DCM under

atmosphere. -

Base Addition: Add 1.2 equiv of

. Cool the mixture to 0°C using an ice bath to control the exotherm. -

Acylation: Dropwise add 1.1 equiv of furoyl chloride dissolved in DCM over 20 minutes.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Work-up: Quench with saturated

. Extract with DCM ( -

Validation: Recrystallize from Ethanol. Confirm structure via

-NMR (Look for furan protons at

In Vitro Cytotoxicity Assay (MTT)

Rationale: The MTT assay measures metabolic activity as a proxy for cell viability. It is the gold standard for initial drug screening.

Workflow Diagram:

Figure 3: Standardized MTT Cytotoxicity Workflow.

Protocol Steps:

-

Seeding: Plate cancer cells (e.g., MCF-7) at density

cells/well in 100 µL media. Allow attachment for 24h. -

Treatment: Add 100 µL of compound solutions (dissolved in DMSO, final DMSO < 0.1%). Include Positive Control (Doxorubicin) and Negative Control (Vehicle).

-

Development: After 48h, add 20 µL MTT solution (5 mg/mL in PBS). Incubate for 4h at 37°C.

-

Measurement: Aspirate media, add 150 µL DMSO to dissolve purple formazan crystals. Shake for 10 min. Measure OD at 570 nm.

-

Calculation:

. Calculate

References

-

Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. Journal of the Iranian Chemical Society. [Link][2]

-

Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent phosphodiesterase type 4 inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry. [Link][3]

-

Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters. Molecules (MDPI). [Link]

-

Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]

Sources

Physical Properties and Appearance of Ethyl 5-(2-Methyl-5-pyridyl)-2-furoate

This guide provides an in-depth technical analysis of Ethyl 5-(2-Methyl-5-pyridyl)-2-furoate , a specialized heterocyclic building block used in pharmaceutical research and drug development.

Executive Summary

This compound (also known as Ethyl 5-(6-methylpyridin-3-yl)furan-2-carboxylate ) is a bi-heterocyclic ester featuring a furan core substituted at the 5-position with a 2-methyl-5-pyridyl group and at the 2-position with an ethyl ester moiety. This compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of kinase inhibitors and other bioactive molecules targeting specific signaling pathways.

Due to its specific structural configuration, it is often confused with its isomers (e.g., the 4-pyridyl or 5-methyl-2-pyridyl analogs). This guide clarifies its distinct identity, physical properties, and synthetic utility.

Chemical Identity & Structural Analysis

Nomenclature and Identification

-

IUPAC Name: Ethyl 5-(6-methylpyridin-3-yl)furan-2-carboxylate

-

Note: The "2-Methyl-5-pyridyl" nomenclature refers to the pyridine ring numbering where the nitrogen is position 1, the methyl group is at position 2, and the linkage to the furan ring is at position 5. This is chemically equivalent to the IUPAC preferred "6-methylpyridin-3-yl" substituent.

-

-

Common Name: this compound[1]

-

CAS Number: Not widely listed in public registries; identified by product codes (e.g., RIE240869869 from Rieke Metals).

-

Molecular Formula: C₁₃H₁₃NO₃

-

Molecular Weight: 231.25 g/mol

-

SMILES: CCOC(=O)c1ccc(c2cnc(C)c2)o1

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and key functional groups:

Caption: Structural connectivity showing the 2,5-disubstituted furan core linking the pyridine ring and the ethyl ester.

Physical Properties & Appearance[4][5][6][7]

Based on structural analogs (such as Ethyl 5-(5-methyl-2-pyridyl)-2-furoate and Ethyl 5-(2-methyl-4-pyridyl)-2-furoate) and available vendor data, the physical properties are characterized as follows.

Appearance and Sensory Attributes

| Property | Description |

| Physical State | Solid (Crystalline powder) |

| Color | Off-white to Beige/Pale Yellow |

| Odor | Faint, characteristic ester-like odor (typical of furoates) |

| Homogeneity | Generally uniform; may darken upon prolonged exposure to light or air due to the furan ring's sensitivity.[2] |

Quantitative Physical Data

| Property | Value (Experimental/Predicted) | Context |

| Melting Point | 60°C – 100°C (Estimated) | Isomeric analogs typically melt in this range (e.g., 4-pyridyl isomer ~95°C).[3] |

| Boiling Point | ~380°C – 400°C (at 760 mmHg) | Predicted based on MW and polarity. |

| Density | 1.15 – 1.25 g/cm³ | Typical for heteroaryl esters. |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Hydrophobic aromatic rings dominate. |

| Solubility (Organics) | Soluble | High solubility in DCM, DMSO, Methanol, Ethyl Acetate. |

| LogP | ~2.5 – 3.0 | Indicates moderate lipophilicity, suitable for membrane permeability. |

Synthesis & Characterization

Synthetic Pathway (Suzuki-Miyaura Coupling)

The most robust method for synthesizing this compound involves the palladium-catalyzed cross-coupling of an organoboron species with a halide.

Protocol Overview:

-

Reagents: Ethyl 5-bromofuroate + (6-methylpyridin-3-yl)boronic acid.

-

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

-

Base: K₂CO₃ or Cs₂CO₃.

-

Solvent: 1,4-Dioxane/Water or Toluene/Ethanol/Water.

-

Conditions: Reflux (80-100°C) for 4-12 hours under inert atmosphere (N₂/Ar).

Caption: Convergent synthesis via Suzuki coupling of furan and pyridine building blocks.

Analytical Characterization

To validate the identity of This compound , the following spectral signatures are expected:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 1.35 (t, 3H): Methyl of ethyl ester.

-

δ 2.55 (s, 3H): Methyl on pyridine ring (distinct singlet).

-

δ 4.35 (q, 2H): Methylene of ethyl ester.

-

δ 7.10 - 7.50 (m, 2H): Furan protons (doublets, characteristic coupling).

-

δ 7.40 (d, 1H): Pyridine H-5 (adjacent to methyl).

-

δ 8.10 (dd, 1H): Pyridine H-4.

-

δ 8.90 (d, 1H): Pyridine H-2 (adjacent to N, most deshielded).

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺ Peak: 232.25 m/z.

-

Applications in Drug Development

Kinase Inhibitor Scaffolds

The furan-pyridine motif is a privileged scaffold in medicinal chemistry, often serving as a bioisostere for bi-aryl systems found in kinase inhibitors (e.g., Lapatinib, Pazopanib analogs). The furan ring provides a rigid linker that orients the pyridine nitrogen to interact with specific residues (e.g., hinge region amino acids) in the ATP-binding pocket of kinases.

Metabolic Stability & Pharmacokinetics

-

Metabolic Hotspots: The methyl group on the pyridine ring is a potential site for metabolic oxidation (forming a hydroxymethyl or carboxylic acid metabolite).

-

Ester Hydrolysis: The ethyl ester is a "masking" group (prodrug potential) or a synthetic handle. In vivo, it is rapidly hydrolyzed by esterases to the corresponding carboxylic acid (5-(2-Methyl-5-pyridyl)-2-furoic acid ), which is often the active pharmacophore.

Handling & Safety (SDS Summary)

| Hazard Class | Signal Word | Hazard Statements |

| Skin Irritation | Warning | H315: Causes skin irritation.[4] |

| Eye Irritation | Warning | H319: Causes serious eye irritation.[5][4] |

| STOT-SE | Warning | H335: May cause respiratory irritation. |

Storage Protocol:

-

Temperature: Store at 2-8°C (Refrigerate).

-

Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the furan ring.

-

Container: Tightly sealed, light-resistant container.

References

-

Rieke Metals, Inc. (2024). Product Catalog: Heterocyclic Building Blocks. Product Code: RIE240869869. Link

-

PubChem Compound Summary . (2024). Ethyl 5-(5-methyl-2-pyridyl)-2-furoate (Isomer Analog Data). National Center for Biotechnology Information. Link

- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience. (General reference for Suzuki coupling of heteroaryl halides).

-

Sigma-Aldrich . (2024).[6] Ethyl 2-furoate derivatives and synthesis. Link

Sources

- 1. SciSupplies [scisupplies.eu]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]

- 4. 2-Ethyl-5-methylpyridine | C8H11N | CID 519519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. 5-ethyl-2-methyl pyridine, 104-90-5 [thegoodscentscompany.com]

Technical Guide: Solubility Characteristics & Process Engineering of Ethyl 5-(2-Methyl-5-pyridyl)-2-furoate

The following technical guide details the solubility characteristics, thermodynamic modeling, and experimental protocols for Ethyl 5-(2-Methyl-5-pyridyl)-2-furoate .

Executive Summary & Compound Profile

This compound (CAS: 1187163-64-9) is a critical heteroaromatic intermediate, typically utilized in the synthesis of advanced pharmaceutical ingredients (APIs) targeting kinase pathways or bacterial infections. Its structure comprises a lipophilic ethyl ester tail, a central furan ring, and a basic pyridine moiety.

Understanding its solubility is paramount for designing efficient crystallization purification processes , optimizing reaction yields, and ensuring polymorph control. Due to the scarcity of public thermodynamic data for this specific intermediate, this guide synthesizes data from close structural analogs (furan-2-carboxylates and arylfurans) and outlines the standard protocols for generating precise solubility curves.

Physicochemical Profile

| Property | Characteristic | Process Implication |

| Molecular Formula | Moderate molecular weight (231.25 g/mol ). | |

| Polarity | Moderate to Low | Soluble in polar aprotic solvents; limited water solubility. |

| Functional Groups | Pyridine (Basic), Ester (Neutral), Furan (Aromatic) | pH-dependent solubility; potential for salt formation. |

| Predicted LogP | ~2.5 – 3.0 | Lipophilic; prefers organic solvents over aqueous media. |

| Key Solvents | Ethyl Acetate, Methanol, Ethanol, Acetonitrile | Suitable for cooling crystallization. |

Solubility Behavior in Organic Solvents

Based on the structural pharmacophore (pyridine-furan-ester), the solubility profile follows a distinct hierarchy determined by solute-solvent interactions (van der Waals forces and hydrogen bonding).

Solvent Class Compatibility[1][2]

-

Polar Aprotic Solvents (High Solubility):

-

Polar Protic Solvents (Moderate Solubility):

-

Examples: Methanol, Ethanol, Isopropanol (IPA).

-

Mechanism:[1][2] Hydrogen bonding with the pyridine nitrogen and ester oxygen. Solubility exhibits a strong positive dependence on temperature, making these ideal for cooling crystallization .

-

Trend: Solubility typically decreases as the alkyl chain length of the alcohol increases (Methanol > Ethanol > IPA).

-

-

Non-Polar Solvents (Low Solubility):

Predicted Solubility Ranking (at 25°C)

Thermodynamic Modeling & Data Analysis

To design a robust crystallization process, experimental solubility data must be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for this class of heterocyclic esters.

The Modified Apelblat Equation

This semi-empirical model correlates the mole fraction solubility (

- : Mole fraction solubility.[3]

- : Absolute temperature (Kelvin).[3][4][5]

-

: Empirical model parameters derived from regression analysis.

-

Parameter A/B: Related to the non-ideality of the solution and enthalpy of solution.

-

Parameter C: Accounts for the temperature dependence of the enthalpy of fusion.

-

Thermodynamic Parameters

Using the van't Hoff equation , the dissolution enthalpy (

-

Enthalpy (

): Positive values indicate an endothermic process (solubility increases with temperature). -

Gibbs Free Energy (

):

Process Insight: For furan-2-carboxylates,

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Static Method)

Best for generating precise equilibrium solubility points.

-

Preparation: Add excess this compound solid to 50 mL of the selected solvent (e.g., Ethanol) in a jacketed glass vessel.

-

Equilibration: Stir at a fixed temperature (e.g., 298.15 K) for 24–48 hours. Ensure residual solid is always present.

-

Sampling: Stop stirring and allow phases to separate (1–2 hours).

-

Extraction: Withdraw 5 mL of supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter.

-

Weighing: Transfer to a tared weighing dish. Weigh immediately (

). -

Drying: Evaporate solvent in a vacuum oven at 40°C until constant mass is achieved (

). -

Calculation:

Protocol B: Laser Monitoring (Dynamic Method)

Best for determining Metastable Zone Width (MSZW) and nucleation kinetics.

-

Setup: Place a solution of known concentration in a reactor equipped with an FBRM (Focused Beam Reflectance Measurement) or turbidity probe.

-

Heating: Heat at 1°C/min until the signal drops to baseline (dissolution temperature,

). -

Cooling: Cool at 1°C/min until the signal spikes (nucleation temperature,

). -

Analysis: The difference

is the MSZW. A wide MSZW indicates a stable supersaturated solution, allowing for larger crystal growth but requiring seeding.

Visualization of Process Logic

Solubility Measurement Workflow

The following diagram outlines the decision logic for selecting the appropriate measurement technique based on the process stage.

Caption: Workflow for transitioning from initial solvent screening to thermodynamic modeling and final process design.

Crystallization Strategy Logic

This diagram illustrates the selection between cooling and anti-solvent crystallization based on the solubility curve slope.

Caption: Logic tree for selecting the optimal crystallization mode based on the temperature dependence of solubility.

References

-

Borra, A., et al. (2021).[6] "Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems." Journal of Molecular Liquids. Link

-

Sobechko, I., et al. (2019). "Thermodynamic properties of 2-methyl-5-arylfuran-3-carboxylic acids chlorine derivatives in organic solvents." Chemistry & Chemical Technology. Link

-

Zhang, Y., et al. (2024). "Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems." ACS Sustainable Chemistry & Engineering. Link

-

Chang, M.Y., & Tai, H.Y. (2011). "Synthesis of Furo[2,3-c]pyridine." Kaohsiung Journal of Medical Sciences. Link

-

Mullins, E. (2025). "Solubility of Furan-2-carboxylic acid: Characteristics and Industrial Applications." Solubility of Things. Link

Sources

- 1. CN103373958A - Preparation method of 5-ethylpyridine-2,3-diethyl diformate - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Notes & Protocols: Continuous Flow Synthesis of Furan Derivatives

Abstract

The furan scaffold is a privileged structure in medicinal chemistry and a vital platform molecule derived from renewable biomass.[1][2] Traditional batch synthesis of furan derivatives often contends with challenges related to safety, scalability, and reaction control, particularly for highly exothermic or rapid transformations. This guide provides an in-depth exploration of continuous flow chemistry as a superior paradigm for the synthesis and functionalization of furan derivatives.[3][4] By leveraging the intrinsic advantages of microreactor technology—such as superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates—flow chemistry enables cleaner, more efficient, and scalable production routes.[5][6][7] We present detailed protocols for key transformations, including the synthesis of platform chemicals from biomass, the classic Piancatelli rearrangement, and the functionalization of the furan ring for pharmaceutical applications.

The Imperative for Flow Chemistry in Furan Synthesis

Furan derivatives are ubiquitous, forming the core of numerous FDA-approved drugs and serving as versatile building blocks for the chemical industry.[1] Their synthesis, however, is not without challenges. Many essential reactions, such as nitrations or certain cycloadditions, involve unstable intermediates or generate significant heat, posing considerable risks for large-scale batch production.[8]

Continuous flow processing mitigates these issues by design. Reactions are performed in a continuously flowing stream within a microreactor or packed-bed system.[6][9] This small reaction volume at any given moment dramatically enhances safety. Furthermore, the high surface-area-to-volume ratio of these reactors allows for extremely efficient heat exchange, preventing thermal runaways and the formation of degradation byproducts.[3][5] This precise control ultimately leads to higher yields, improved purity, and seamless scalability from lab discovery to industrial production.[4]

Synthesis of Furan Platform Chemicals from Biomass

The conversion of abundant lignocellulosic biomass into valuable furanic platform molecules like 5-hydroxymethylfurfural (HMF) and furfural is a cornerstone of green chemistry.[2][10][11] Flow reactors are exceptionally well-suited for these transformations, which often require high temperatures and pressures.[12]

Protocol 1: Continuous High-Temperature Dehydration of Fructose to 5-Hydroxymethylfurfural (HMF)

Principle: HMF is a key intermediate produced from the acid-catalyzed dehydration of C6 sugars like fructose.[10][13] In batch reactors, HMF is prone to rehydration and polymerization into undesirable humins, limiting yields. A continuous flow setup minimizes residence time at high temperatures, rapidly moving the product out of the reaction zone to prevent degradation and improve yields.[14]

Caption: Proposed mechanism of the Piancatelli Rearrangement.

Materials and Equipment:

-

Reagents: Substituted 2-furylcarbinol, aqueous solvent (e.g., water, acetone/water), acid catalyst (e.g., HCl, Dy(OTf)₃ for aza-Piancatelli). [15]* Equipment: Two HPLC pumps, T-mixer, heated coil reactor, BPR, collection vessel.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a solution of the 2-furylcarbinol in the chosen solvent (e.g., acetone). Prepare a separate solution of the acid catalyst in water.

-

System Setup: Configure a two-pump system feeding into a T-mixer before the heated reactor coil.

-

Reaction Execution: Pump the substrate and catalyst solutions at equal flow rates into the mixer. The combined stream enters the reactor, which is heated to the optimized temperature (e.g., 80-140 °C).

-

Parameter Optimization: The optimal temperature and residence time are highly substrate-dependent. Milder conditions are needed for more reactive substrates to avoid side-products. [16]5. Work-up: The product stream is collected after the BPR. The reaction can be quenched by adding a base (e.g., saturated NaHCO₃ solution). The product is then extracted with an organic solvent (e.g., ethyl acetate), dried, and purified.

Quantitative Data Summary:

| Parameter | Value Range | Rationale & Citation |

| Substrate | 2-Furylcarbinols | Starting material for the rearrangement. [15][17] |

| Catalyst | Brønsted or Lewis Acids | Catalyzes the initial protonation-dehydration sequence. [15] |

| Solvent | Aqueous medium (e.g., H₂O, Acetone/H₂O) | Water acts as the nucleophile in the classic rearrangement. [15] |

| Temperature | 80–140 °C | Higher temperatures in flow accelerate the reaction. |

| Residence Time | 5–30 minutes | Optimized to maximize conversion and minimize degradation. |

| Typical Yield | >70-95% | Flow processing often improves yields over batch methods. [15] |

Functionalization for Pharmaceuticals: Safe Nitration in Flow

The synthesis of nitrofuran pharmaceuticals, such as nifuroxazide and nitrofurantoin, relies on the nitration of furfural to produce the key intermediate 5-nitrofurfural. [18]This transformation is notoriously difficult. Furfural's heteroaromatic backbone is sensitive and degrades under the harsh conditions of typical nitrating agents (e.g., H₂SO₄/HNO₃), leading to poor yields and reproducibility. [8][19]Acetyl nitrate is a milder, more suitable reagent, but its explosive and unstable nature makes it extremely hazardous to handle in batch. [20]

Protocol 3: Continuous In Situ Generation and Reaction of Acetyl Nitrate

Principle: This protocol leverages flow chemistry's greatest strength: process safety. [6]Acetyl nitrate is generated in situ within the flow reactor by mixing acetic anhydride and nitric acid and is consumed immediately by the furfural substrate in a subsequent step. This "just-in-time" production means that only a minimal amount of the hazardous reagent exists at any moment, virtually eliminating the risk of uncontrolled decomposition. [20][19] Workflow Diagram: Safe Nitration of Furfural

Caption: Telescoped flow synthesis for the safe nitration of furfural.

Materials and Equipment:

-

Reagents: Furfural, Acetic Anhydride (Ac₂O), Nitric Acid (HNO₃), Sulfuric Acid (catalyst), 2-Methyltetrahydrofuran (solvent), Potassium Hydroxide (KOH) solution for quenching. [18][21]* Equipment: Multiple pump system (at least 3), microreactors or coil reactors, T-mixers, temperature controllers (chillers), BPR.

Step-by-Step Methodology:

-

Acetyl Nitrate Generation: A stream of nitric acid and acetic anhydride (with catalytic H₂SO₄) is fed into a T-mixer and passed through a short reactor coil (Reactor 1) to generate acetyl nitrate in situ.

-

Nitration: The output from Reactor 1 is immediately mixed with a second stream containing furfural dissolved in a solvent like 2-MeTHF. [21]This combined stream flows through a second, temperature-controlled reactor (Reactor 2) at ~15 °C with a residence time of about 2 minutes to effect the nitration. [18]3. Intermediate Formation: The initial product is a nitrofurfural diacetate intermediate.

-

Quench and Hydrolysis: The reaction stream is quenched by mixing with a stream of aqueous base (e.g., 6 M KOH) to rearomatize the intermediate. [18][21]Subsequent treatment with acid (e.g., 9 M H₂SO₄) hydrolyzes the acetate groups to yield the final 5-nitrofurfural product. [18]5. Downstream Processing: The product can then be telescoped directly into subsequent reactions, for example, by condensing it with various hydrazines in flow to produce a range of nitrofuran APIs. [8][18] Quantitative Data Summary:

| Parameter | Value | Rationale & Citation |

| Substrate | Furfural | Bio-based starting material for nitrofuran APIs. [19] |

| Reagent | In Situ Acetyl Nitrate | Mild nitrating agent; generated in flow for safety. [19] |

| Solvent | 2-Methyltetrahydrofuran (2-MeTHF) | A suitable organic solvent for the reaction. |

| Temperature | ~15 °C | Controlled, mild temperature prevents degradation. [18] |

| Residence Time | < 5 minutes | Rapid reaction and quenching minimizes side products. [8] |

| Productivity | Up to 7 g/h (168 g/day ) reported | Demonstrates excellent scalability of the flow process. [18] |

| Yield | 67% (for 5-nitrofurfural) | High, reproducible yields are achieved. [18] |

Conclusion and Future Outlook

Continuous flow chemistry represents a transformative technology for the synthesis of furan derivatives, addressing critical challenges of safety, scalability, and process control inherent in traditional batch methods. The protocols detailed herein demonstrate how flow systems enable the efficient conversion of biomass into platform chemicals, facilitate classic molecular rearrangements with improved yields, and allow for the safe handling of hazardous reagents for the synthesis of vital pharmaceutical ingredients. As the fields of green chemistry and pharmaceutical manufacturing continue to evolve, the adoption of continuous flow processes will be paramount in developing more sustainable, efficient, and safer chemical production routes. The integration of real-time monitoring (Process Analytical Technology, PAT) and automated optimization will further unlock the potential of this powerful enabling technology. [5][20]

References

-

The Piancatelli Rearrangement: New Applications for an Intriguing Reaction - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Flow Chemistry for the Synthesis of Heterocycles. (n.d.). springerprofessional.de. [Link]

- Process for producing furan from furfural

-

One-Pot Conversion of Carbohydrates into Furan Derivatives via Furfural and 5-Hydroxylmethylfurfural as Intermediates. (2016). PubMed. [Link]

-

Development of Sustainable Catalytic Pathways for Furan Derivatives. (2021). Frontiers. [Link]

-

Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. (n.d.). ORBi. [Link]

- Process for producing furan from furfural

-

Advances in Continuous Flow Production of 5-(Hydroxymethyl)furfural, 2,5-Furandicarboxylic Acid, 2,5-Diformylfuran, and 2,5-Dimethylfuran. (2024). Industrial & Engineering Chemistry Research. [Link]

-

FutureChemistry AppNote3.4 FlowStart Paal-Knorr. (n.d.). Scribd. [Link]

-

The Piancatelli Rearrangement: New Applications for an Intriguing Reaction. (2013). ResearchGate. [Link]

-

One‐Pot Conversion of Carbohydrates into Furan Derivatives via Furfural and 5‐Hydroxylmethylfurfural as Intermediates. (n.d.). Sci-Hub. [Link]

-

Catalyst-Based Synthesis of 2,5-Dimethylfuran from Carbohydrates as a Sustainable Biofuel Production Route. (n.d.). ACS Publications. [Link]

-

Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. (n.d.). AIR Unimi. [Link]

-

Chemistry of Furan Conversion into Aromatics and Olefins over HZSM-5: A Model Biomass Conversion Reaction. (2011). ACS Publications. [Link]

-

Main advantages of flow chemistry on the drug discovery and development pipeline. (n.d.). ResearchGate. [Link]

-

From biomass-derived furans to aromatic compounds: design of Al–Nb-SBA-15 mesoporous structures and study of their acid properties on catalytic performance. (2024). RSC Publishing. [Link]

-

Continuous-Flow Preparation of Nitrofuran Active Pharmaceutical Ingredients. (2025). Synfacts. [Link]

-

Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. (2025). ResearchGate. [Link]

-

The flow synthesis of heterocycles for natural product and medicinal chemistry applications. (2010). Baxendale Group. [Link]

-

Recent advances in continuous flow synthesis of heterocycles. (2021). PubMed. [Link]

-

Optimization of diformylfuran production from 5-hydroxymethylfurfural via catalytic oxidation in a packed-bed continuous flow reactor. (n.d.). RSC Publishing. [Link]

-

Catalytic Conversion of Carbohydrates to Furanic Derivatives in the Presence of Choline Chloride. (2017). MDPI. [Link]

-

C3-Alkylation of furfural derivatives by continuous flow homogeneous catalysis. (n.d.). National Center for Biotechnology Information. [Link]

-

Piancatelli rearrangement. (n.d.). Wikipedia. [Link]

-

Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. (2025). ResearchGate. [Link]

-

Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. (2025). PubMed. [Link]

-

The Piancatelli Reaction and its Variants: Recent Applications to High Added-Value Chemicals and Biomass Valorization. (n.d.). ResearchGate. [Link]

-

(PDF) Flow Chemistry in Organic Synthesis: Advantages and Industrial Applications. (2025). ResearchGate. [Link]

-

Integrated furfural production as a renewable fuel and chemical platform from lignocellulosic biomass. (2013). Wiley Online Library. [Link]

-

High Temperature 5-Hydroxymethylfurfural Synthesis in a Flow Reactor. (n.d.). ResearchGate. [Link]

-

Synthesis of Furfuryl Alcohol from Furfural: A Comparison between Batch and Continuous Flow Reactors. (2020). MDPI. [Link]

-

Flow reactor design and construction for organic synthesis. (2023). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

-

A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries. (n.d.). National Center for Biotechnology Information. [Link]

-

Aza-Piancatelli Rearrangement Initiated by Ring Opening of Donor–Acceptor Cyclopropanes. (2013). ACS Publications. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]

- 3. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in continuous flow synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijprajournal.com [ijprajournal.com]

- 10. One-Pot Conversion of Carbohydrates into Furan Derivatives via Furfural and 5-Hydroxylmethylfurfural as Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Sci-Hub. One‐Pot Conversion of Carbohydrates into Furan Derivatives via Furfural and 5‐Hydroxylmethylfurfural as Intermediates / ChemSusChem, 2016 [sci-hub.box]

- 14. researchgate.net [researchgate.net]

- 15. The Piancatelli Rearrangement: New Applications for an Intriguing Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Piancatelli rearrangement - Wikipedia [en.wikipedia.org]

- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 19. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. orbi.uliege.be [orbi.uliege.be]

- 21. researchgate.net [researchgate.net]

Application Note & Protocol: Acylation of Aminomethyl-furan Derivatives

Prepared by: Gemini, Senior Application Scientist

Abstract

The acylation of aminomethyl-furan derivatives is a cornerstone transformation in organic synthesis, providing a robust pathway to N-acyl-aminomethyl-furans. These products are pivotal intermediates and target molecules in medicinal chemistry, materials science, and agricultural research, owing to the unique combination of the furan scaffold's bioisosteric properties and the amide bond's structural and functional significance. This document provides a comprehensive guide for researchers, detailing the underlying reaction mechanism, a field-proven experimental protocol, methods for characterization, and critical safety considerations. The protocol is designed to be versatile, adaptable to various substrates, and validated through established chemical principles.

Introduction: The Significance of Furan Amides

Furan, a five-membered aromatic heterocycle, is a privileged scaffold in drug discovery and a valuable bio-based chemical building block.[1] Its derivatives, particularly those bearing an aminomethyl group, serve as versatile precursors for a wide array of more complex molecules.[2][3] The acylation of the primary amino group to form an amide linkage is a critical step that imparts significant structural and functional diversity.

The resulting N-acyl-aminomethyl-furan motif is found in numerous biologically active compounds and advanced materials. The amide bond provides conformational rigidity and hydrogen bonding capabilities, which are crucial for molecular recognition at biological targets. Furthermore, the furan ring itself can engage in various intermolecular interactions, and the aminomethyl linker provides optimal spacing and orientation. This application note outlines a detailed protocol for the efficient synthesis of these valuable compounds using the Schotten-Baumann reaction conditions, a classic yet highly reliable method for amide synthesis.[4][5]

Reaction Mechanism: Nucleophilic Acyl Substitution

The acylation of an amine with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism.[4][6] This transformation is highly efficient and generally exothermic.

The key steps are:

-

Nucleophilic Attack: The reaction is initiated by the attack of the nucleophilic primary amine (the lone pair of electrons on the nitrogen atom) on the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate.[7][8]

-

Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the chloride ion, which is an excellent leaving group.

-

Deprotonation: The resulting product is a protonated amide. A base, typically an aqueous solution of sodium hydroxide or a tertiary amine like triethylamine or pyridine, is required to neutralize the hydrochloric acid (HCl) generated as a byproduct.[9][10] This deprotonation step drives the reaction to completion by preventing the protonation of the starting amine, which would render it non-nucleophilic.[6][9]

The overall reaction is often performed under what is known as Schotten-Baumann conditions , which typically involve a two-phase solvent system (e.g., an organic solvent like dichloromethane and water) with a base in the aqueous phase to neutralize the acid produced.[4][5]

Caption: General mechanism of nucleophilic acyl substitution for amine acylation.

Detailed Experimental Protocol

This protocol describes a general procedure for the acylation of a primary aminomethyl-furan derivative with an acyl chloride under Schotten-Baumann conditions.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Aminomethyl-furan derivative | ≥97% | Standard Supplier | e.g., Furfurylamine |

| Acyl Chloride | ≥98% | Standard Supplier | e.g., Acetyl chloride, Benzoyl chloride |

| Sodium Hydroxide (NaOH) | Reagent Grade | Standard Supplier | Used as a 2 M aqueous solution |

| Dichloromethane (DCM) | Anhydrous | Standard Supplier | Reaction solvent |

| Deionized Water | N/A | In-house | For workup |

| Brine (Saturated NaCl) | N/A | In-house | For workup |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard Supplier | Drying agent |

| Round-bottom flask (100 mL) | N/A | Standard Supplier | Oven-dried |

| Dropping funnel | N/A | Standard Supplier | |

| Magnetic stirrer and stir bar | N/A | Standard Supplier | |

| Ice bath | N/A | In-house | |

| Separatory funnel (250 mL) | N/A | Standard Supplier | |

| Rotary evaporator | N/A | Standard Supplier | |

| TLC plates (Silica gel 60 F₂₅₄) | N/A | Standard Supplier | For reaction monitoring |

Safety Precautions

-

Acyl Chlorides: Acyl chlorides are highly reactive, corrosive, and lachrymatory.[11][12] They react violently with water and nucleophiles.[13][14] Always handle acyl chlorides in a well-ventilated chemical fume hood.[14] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][15]

-

Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Handle exclusively in a fume hood.

-

Sodium Hydroxide: NaOH is corrosive. Avoid skin and eye contact.

Step-by-Step Procedure

-

Reaction Setup:

-

To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the aminomethyl-furan derivative (1.0 eq).

-

Dissolve the amine in dichloromethane (approx. 0.2 M solution).

-

Add an aqueous solution of 2 M Sodium Hydroxide (2.5 eq). The mixture will be biphasic.

-

Cool the vigorously stirring mixture to 0 °C using an ice bath. Rationale: The acylation reaction is often exothermic. Cooling controls the reaction rate, minimizes side reactions, and improves safety.[16]

-

-

Addition of Acyl Chloride:

-

Dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous dichloromethane and transfer it to a dropping funnel.

-

Add the acyl chloride solution dropwise to the cooled, stirring reaction mixture over 15-20 minutes.[6] A white precipitate (the amide product) may form during the addition. Rationale: Slow, dropwise addition prevents a rapid temperature increase and ensures a controlled reaction.

-

-

Reaction Monitoring:

-

After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[6] Use a suitable eluent system (e.g., Ethyl Acetate/Hexane). The product spot should have a different Rf value than the starting amine.

-

-

Workup and Extraction:

-

Once the reaction is complete (as indicated by TLC), transfer the mixture to a 250 mL separatory funnel.[6]

-

If any solids are present, add more DCM to dissolve them.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine), deionized water, and finally with brine (to reduce the amount of dissolved water).[6] Rationale: The acid wash protonates the basic starting amine, making it water-soluble and easily removable. The brine wash initiates the drying process.

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.[6]

-

-

Purification:

-

The crude product can be purified by either recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane) or by silica gel column chromatography to yield the pure N-acyl-aminomethyl-furan.[17]

-

Workflow and Data Visualization

The entire experimental process can be summarized in the following workflow.

Caption: A typical workflow for the synthesis, isolation, and purification of N-acyl-aminomethyl-furan derivatives.

Adaptability of the Protocol

The described protocol is highly adaptable. The choice of reagents can be varied to synthesize a library of compounds.

| Component | Examples | Considerations |

| Aminomethyl-furan | Furfurylamine, 5-Methylfurfurylamine, derivatives of 2,5-Bis(aminomethyl)furan[3] | Steric hindrance around the amino group may slow the reaction rate. |

| Acylating Agent | Acetyl chloride, Propionyl chloride, Benzoyl chloride, Acetic anhydride[18] | Acyl anhydrides are generally less reactive than acyl chlorides but can be used with a catalyst.[19] |

| Base | NaOH, KOH, Triethylamine (TEA), Pyridine[7][10] | Organic bases like TEA are used in anhydrous conditions. Aqueous inorganic bases are classic for Schotten-Baumann. |

| Solvent | Dichloromethane (DCM), Diethyl ether, Tetrahydrofuran (THF)[5][20] | The choice of solvent depends on the solubility of the starting materials and product. |

Product Characterization

The identity, structure, and purity of the synthesized N-acyl-aminomethyl-furan must be confirmed using standard spectroscopic techniques.[1][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Successful acylation is confirmed by the appearance of a new amide N-H proton signal (typically a broad singlet or triplet between δ 5.5-8.5 ppm) and the disappearance of the primary amine -NH₂ signal. Characteristic shifts for the furan ring protons (typically δ 6.0-7.5 ppm) and the newly introduced acyl group protons will also be observed.[21]

-

¹³C NMR: The formation of the amide bond is confirmed by the appearance of a new carbonyl carbon signal in the range of δ 165-175 ppm.[22]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum of the product will show characteristic absorption bands for the amide functional group. Look for a strong C=O (amide I) stretching band around 1630-1680 cm⁻¹ and an N-H bending (amide II) band around 1520-1570 cm⁻¹. A moderate N-H stretching band will also be present around 3200-3400 cm⁻¹.[23]

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is used to confirm the molecular weight of the final product. Techniques like Electrospray Ionization (ESI) will typically show the protonated molecular ion [M+H]⁺.

-

References

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions. Retrieved from [Link]

- Sanz Sharley, D. D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.

-

ResearchGate. (2016). Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. Retrieved from [Link]

-

Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved from [Link]

- Sanz Sharley, D. D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.

-

ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. (n.d.). PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

-

Catalytic Acylation of Amines with Aldehydes or Aldoximes. (2010, October 14). Organic Letters. Retrieved from [Link]

-

Tuttee Academy. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, March 17). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

-

DTIC. (n.d.). Synthesis and Characterization of Furanic Compounds. Retrieved from [Link]

- Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. (2018, October 30). International Journal of Pharmaceutical Sciences Review and Research.

-

ResearchGate. (2023, May 25). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

-

MDPI. (2023, May 31). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

-

StudySmarter. (2023, October 21). Furan Derivatives: Preparation & Hydrogenation Techniques. Retrieved from [Link]

-

Reddit. (2024, September 14). Acid chloride reaction with amine. Retrieved from [Link]

-

Tuttee Academy. (2021, June 27). AS/A-level - Acylation (Acyl Chlorides). Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis of N‐Acyl‐aminomethyl furfural (NAMF) 51. Retrieved from [Link]

-

Semantic Scholar. (n.d.). GLYCINE N-ACYLASE: PURIFICATION AND PROPERTIES. Retrieved from [Link]

- Google Patents. (n.d.). EP2651910B1 - Preparation of aminomethyl furans and alkoxymethyl furan derivatives from carbohydrates.

-

Royal Society of Chemistry. (n.d.). An efficient approach to synthesizing 2,5-bis(N-methyl-aminomethyl)furan from 5-hydroxymethylfurfural via 2,5-bis(N-methyl-iminomethyl)furan using a two-step reaction in one pot. Retrieved from [Link]

-

Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

-

Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

-

MDPI. (2025, November 8). A Potential Pathway for the Synthesis of Biomass-Based Polyamide Monomer 2,5-Bis(aminomethyl)furan from 2,5-Furandicarboxylic Acid. Retrieved from [Link]

-

ICSC 0210 - ACETYL CHLORIDE. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). CN112812031A - Preparation method of N-acyl amino acid type surfactant.

-

Synthesis of Furan Derivatives Condensed with Carbohydrates. (n.d.). PMC - NIH. Retrieved from [Link]

-

ShareOK. (n.d.). Direct Acylation of 2-Methylfuran with Carboxylic Acids Over Zeolite Catalysts. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, February 21). What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol?. Retrieved from [Link]

-

Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. (n.d.). PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

-

RSC Publishing. (2025, September 8). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]

- Google Patents. (n.d.). WO2018206878A1 - Method for the synthesis of an n-acyl compound without the use of organic solvent or acid chloride.

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. An efficient approach to synthesizing 2,5-bis(N-methyl-aminomethyl)furan from 5-hydroxymethylfurfural via 2,5-bis(N-methyl-iminomethyl)furan using a two-step reaction in one pot - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Schotten-Baumann Reaction [organic-chemistry.org]

- 10. Lab Reporter [fishersci.co.uk]

- 11. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 12. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]

- 13. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 14. chemos.de [chemos.de]

- 15. sigmaaldrich.cn [sigmaaldrich.cn]

- 16. reddit.com [reddit.com]

- 17. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]

- 20. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]

- 21. globalresearchonline.net [globalresearchonline.net]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d [mdpi.com]

Optimizing Nicotinic Acid Synthesis: Strategic Utilization of 3-Cyanopyridine and 3-Methylpyridine Intermediates

Executive Summary & Strategic Overview

Nicotinic acid (Niacin/Vitamin B3) is a critical API used in dyslipidemia therapeutics and nutritional fortification. While historical synthesis relied on the oxidation of quinoline or heavy-metal oxidation of alkylpyridines, modern industrial and pharmaceutical applications prioritize two specific intermediates: 3-Methylpyridine (3-MP) and 3-Cyanopyridine (3-CP) .

For drug development professionals, the choice between these intermediates dictates the impurity profile, atom economy, and environmental impact (E-Factor) of the synthesis.

-

3-Methylpyridine (Beta-Picoline): The upstream petrochemical feedstock. Its application requires harsh oxidative conditions (Ammoxidation or Nitric Acid oxidation) to activate the C-H bonds.

-

3-Cyanopyridine: The functional "gateway" intermediate. Its application involves hydrolysis (chemical or enzymatic) to the carboxylic acid.[1] This is the preferred entry point for high-purity, green chemistry applications due to the high selectivity of modern nitrilase biocatalysts.

This guide focuses on the application of 3-Cyanopyridine as the primary intermediate for high-yield synthesis, while providing the upstream context for 3-Methylpyridine.

Synthesis Pathways & Mechanism

The following diagram illustrates the industrial logic flow, comparing the traditional oxidative route against the modern chemo-enzymatic route.

Figure 1: Comparative pathways for Nicotinic Acid synthesis. Note the direct conversion efficiency of the Nitrilase route (Green) versus the stepwise chemical hydrolysis (Red).

Application Protocol A: Biocatalytic Hydrolysis of 3-Cyanopyridine

Status: Gold Standard for Green Chemistry & High Purity

Mechanism: Nitrilase-mediated hydrolysis (

This protocol utilizes whole-cell biocatalysis (e.g., Rhodococcus rhodochrous J1 or recombinant E. coli expressing nitrilase).[1][3] Unlike chemical hydrolysis, this route avoids the formation of the Nicotinamide intermediate, simplifying downstream purification.

Materials & Equipment

-

Substrate: 3-Cyanopyridine (>99% purity).

-

Biocatalyst: Resting cells of R. rhodochrous J1 (or commercial Nitrilase equivalent).[2]

-

Buffer: 10-50 mM Potassium Phosphate buffer (pH 8.0).

-

Equipment: Thermostated shaker or Stirred Tank Reactor (STR) with pH stat.

Experimental Workflow (Fed-Batch)

Step 1: Catalyst Preparation

-

Harvest cells from culture broth by centrifugation (8,000 x g, 10 min, 4°C).

-

Wash cells twice with 0.85% NaCl.

-

Resuspend in 10 mM Potassium Phosphate buffer (pH 8.0) to a density of ~2-5 mg dry cell weight (DCW)/mL.

Step 2: Reaction Initiation

-

In a reaction vessel, introduce the cell suspension.

-

Add initial 3-Cyanopyridine to a concentration of 100-200 mM . Note: High initial concentrations (>300 mM) can inhibit enzyme activity.

-

Incubate at 25°C - 30°C with gentle agitation.

Step 3: Fed-Batch Operation (Critical for High Yield)

-

Monitor the reaction via HPLC (see Section 5).

-

As 3-Cyanopyridine concentration drops below 20 mM, add a fresh aliquot of substrate (solid or concentrated solution) to restore concentration to 200 mM.

-

Repeat feeding for 6-8 cycles. Author's Note: Literature confirms accumulation of up to 1.4 M Nicotinic Acid (172 g/L) is possible without significant product inhibition using this method.

Step 4: Termination & Workup

-

Remove cells via centrifugation or filtration (0.2 µm).

-

Acidification: Slowly add 6M HCl to the supernatant until pH reaches 3.4 (the isoelectric point of Nicotinic Acid).

-

Crystallization: Cool the mixture to 4°C for 4 hours.

-

Filter the white precipitate and wash with ice-cold water.

-

Dry at 60°C under vacuum.

Expected Results

| Parameter | Value | Notes |

| Conversion | > 99.9% | Complete consumption of substrate.[1][2][4][5] |

| Selectivity | 100% | No Nicotinamide detected (Nitrilase specific).[6] |

| Yield | > 95% | After crystallization losses.[2][7] |

| Reaction Time | 12 - 26 hours | Dependent on cell loading and feeding cycles. |

Application Protocol B: Chemical Hydrolysis of 3-Cyanopyridine

Status: Robust Industrial Baseline Mechanism: Base-catalyzed hydrolysis followed by acid precipitation.

While less selective than the enzymatic route, this method is robust, requires no biological handling, and uses inexpensive reagents.

Protocol Steps

-

Reaction: Charge a reactor with 3-Cyanopyridine (1.0 eq) and 15-20% aqueous NaOH (1.1 - 1.2 eq).

-

Reflux: Heat the mixture to reflux (~100°C). Ammonia gas will evolve. Caution: Ensure adequate scrubbing of ammonia exhaust.

-

Monitoring: Maintain reflux for 4-8 hours. Monitor disappearance of the intermediate Nicotinamide.

-

Critical Control Point: If reaction is stopped too early, Nicotinamide impurity will contaminate the final product.

-

-

Decolorization (Optional): If the solution is colored, treat with activated carbon (1% w/w) for 30 mins at 80°C, then filter hot.

-

Precipitation: Cool to 80°C. Add concentrated HCl or H2SO4 dropwise to adjust pH to 3.4.

-

Isolation: Cool gradually to 0-5°C to maximize crystal size. Filter and wash.[2]

Analytical Validation (HPLC Method)[2]

To validate the application of the intermediate, precise quantification of the Acid vs. the Amide and Nitrile is required.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

-

Mobile Phase:

-

Solvent A: 10 mM Phosphate Buffer (pH 3.0) + 5 mM Sodium Heptanesulfonate (Ion-pairing agent).

-

Solvent B: Acetonitrile.[4]

-

Ratio: 90:10 (Isocratic).

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 260 nm.

-

Retention Order: Nicotinic Acid (RT ~3-4 min) < Nicotinamide < 3-Cyanopyridine.

Process Troubleshooting & Optimization

Figure 2: Troubleshooting logic for intermediate conversion.

Key Optimization Insights

-

Substrate Inhibition: In the enzymatic application, 3-Cyanopyridine concentrations above 200mM can deactivate the nitrilase. Always use a fed-batch approach for scale-up.

-

Ammonia Removal: In chemical hydrolysis, efficient removal of ammonia shifts the equilibrium toward the acid product. In enzymatic systems, high ammonia accumulation can be toxic to cells; however, R. rhodochrous is notably tolerant.

-

pH Control: The solubility of Nicotinic Acid is highly pH-dependent. Precise adjustment to the isoelectric point (pH 3.4) is the single most important factor for recovery yield during crystallization.

References

-

Mathew, C. D., et al. (1988). "Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1." Journal of Bacteriology.

-

Chuck, R. (2000).[7][8] "A Catalytic Green Process for the Production of Niacin."[7][8][9][10] CHIMIA.[8] (Describes the Lonza Process).

-

Gong, J. S., et al. (2017). "Nitrilase-catalyzed conversion of 3-cyanopyridine to nicotinic acid." Microbial Cell Factories. (Details on recombinant expression and optimization).

-

Lonza Ltd. "Niacinamide/Niacin Production Process." Pharmaceutical Technology.[7][10] (Industrial context of 3-Methylpyridine utilization).

-

Dubey, K. A., et al. (2022). "Methods to Produce Nicotinic Acid with Potential Industrial Applications: A Review." Molecules.

Sources

- 1. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chimia.ch [chimia.ch]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. f.oaes.cc [f.oaes.cc]

Troubleshooting & Optimization

Optimization of reaction conditions for pyridyl-furoate synthesis

The following guide is structured as an interactive Technical Support Center for the synthesis of pyridyl-furoate derivatives. It assumes the persona of a Senior Application Scientist addressing a peer.

Status: Online | Specialist: Dr. Aris (Senior Application Scientist) | Ticket: #PYR-FUR-OPT

Welcome to the Advanced Synthesis Support Hub. You are likely here because the coupling of Furan-2-carboxylic acid (Furoic acid) with Pyridine moieties is yielding tar, low conversion, or the wrong regioisomer.

This scaffold is deceptive. The furan ring is acid-sensitive (ring-opening), while the pyridine ring is basic (catalyst poisoning) and nucleophilic.[1] Furthermore, if you are targeting the 2-pyridyl ester, you are fighting thermodynamics.

Below is your troubleshooting roadmap.

📊 Part 1: Triage & Workflow Visualization

Before optimizing, we must define the stability profile of your target. The position of the hydroxyl group on the pyridine ring dictates the synthetic strategy.

Figure 1: Strategic Decision Tree for Pyridyl-Furoate Synthesis (Graphviz Diagram - Visualization of the logical flow)

Caption: Decision matrix for selecting the optimal synthetic route based on pyridine substitution patterns and linker types.

🛠 Part 2: Troubleshooting Protocols (Q&A Format)

Scenario A: "My reaction turns black/tarry immediately."

Diagnosis: Furan Ring Polymerization (Acid-Catalyzed). The Science: Furans are electron-rich dienes. In the presence of strong mineral acids (often used as catalysts in Fischer esterification) or excess Lewis acids, the furan ring undergoes electrophilic attack, leading to ring-opening and polymerization (humins formation) [1].

Protocol 1: The "Buffered" Steglich Coupling Use this for 3-pyridylmethanol or 4-pyridylmethanol substrates.

-

Reagents:

-

Procedure:

-

Why this works: EDC activates the carboxylic acid under near-neutral conditions (buffered by the pyridine substrate itself). This prevents the pH drop that destroys the furan ring.

Scenario B: "I am getting the N-acyl product, not the ester."

Diagnosis: Ambident Nucleophile Attack (Tautomerism). The Science: If you are using 2-hydroxypyridine , it exists predominantly as the 2-pyridone tautomer in solution. Reaction with Furoyl Chloride will kinetically favor attack at the Nitrogen (amide formation) rather than the Oxygen (ester formation) [2].

Protocol 2: Silver-Mediated O-Acylation Use this strictly for 2-hydroxypyridine substrates.

-

Reagents:

-

2-Furoyl Chloride (1.0 equiv)

-

2-Hydroxypyridine (1.0 equiv)

-

Ag₂CO₃ (Silver Carbonate) (1.1 equiv) or AgOTf .

-

Solvent: Benzene or Toluene (Non-polar solvents favor the O-form).

-

-

Procedure:

-

Suspend Ag₂CO₃ and 2-hydroxypyridine in Toluene.

-

Add Furoyl Chloride dropwise at 0°C.

-

Reflux in the dark (Ag salts are light sensitive) for 4-6h.

-

Filter through Celite to remove AgCl precipitate.

-

-

Why this works: The "Hard-Soft Acid-Base" (HSAB) theory is manipulated here. The Silver ion coordinates to the halide and the nitrogen, effectively blocking the N-site and forcing the "hard" acyl chloride to attack the Oxygen.

-

Warning: 2-Pyridyl furoates are "Active Esters." They are highly susceptible to hydrolysis. Isolate quickly and store at -20°C.

-

Scenario C: "The reaction stalls at 50% conversion."

Diagnosis: Catalyst Poisoning or "Dead" Acyl Intermediate. The Science: The pyridine nitrogen is a good ligand. It can coordinate to metal catalysts (if using Lewis acids) or form stable N-acylpyridinium salts that fail to transfer the acyl group to the alcohol if the alcohol is sterically hindered.

Optimization Table: Coupling Agent Performance

| Coupling Agent | Reactivity | Furan Stability | Workup Ease | Recommendation |

| SOCl₂ / (COCl)₂ | High | Low (HCl byproduct destroys furan) | Low | Avoid if possible. |

| DCC / DMAP | Moderate | High | Low (Urea removal) | Good for small scale. |

| EDC / HOBt | Moderate | High | High (Water soluble) | Gold Standard. |

| T3P (Propylphosphonic anhydride) | High | Very High (Non-acidic) | High | Use for difficult substrates. |

⚗️ Part 3: Purification & Stability (The "Hidden" Killer)

Users often synthesize the compound successfully but destroy it during purification.

The Issue: Silica gel is slightly acidic (pH ~5-6). This is sufficient to hydrolyze the furan ring or the ester bond (especially if it's a 2-pyridyl ester) during the 30 minutes it sits on the column.

Protocol 3: Neutralized Silica Chromatography

-

Slurry Preparation: Mix Silica Gel 60 with your eluent (e.g., Hexane/EtOAc).

-

Neutralization: Add 1% Triethylamine (Et₃N) to the slurry. Stir for 5 minutes.

-

Packing: Pour the column.

-

Elution: Run your column with the standard eluent (no Et₃N needed in the mobile phase, the pre-treatment is usually enough).

Visualizing the Degradation Pathway:

Caption: Degradation pathways of pyridyl-furoates on untreated silica gel.

❓ Frequently Asked Questions (FAQ)

Q: Can I use the Mitsunobu reaction for this? A: Yes, but with caveats. The Mitsunobu reaction (PPh3/DEAD) works well for 3-pyridylmethanol and 4-pyridylmethanol reacting with Furoic acid. However, it often fails with 2-hydroxypyridine because the pKa (~11) is on the borderline, and the nucleophilicity of the oxygen is low due to the amide tautomer preference [3]. If you must use Mitsunobu for hydroxypyridines, use ADDP (1,1'-(azodicarbonyl)dipiperidine) instead of DEAD to enhance reactivity.

Q: My 2-pyridyl furoate product smells like vinegar and pyridine after a week. Why? A: You have synthesized an Active Ester . 2-Pyridyl esters are structurally similar to p-nitrophenyl esters. They are designed by nature to be good acylating agents. Moisture in the air is nucleophilic enough to hydrolyze the bond, releasing furoic acid (vinegar smell) and pyridine. Store under Argon at -20°C.

Q: I need to scale this up to 100g. Is EDC too expensive? A: Yes. For scale-up, switch to Mixed Anhydride Method .

-

Dissolve Furoic Acid + Et₃N in Toluene.

-

Add Ethyl Chloroformate at -10°C (forms the mixed anhydride).

-

Add the Pyridyl alcohol.

-

Heat to reflux. Note: This releases CO₂ and EtOH, leaving no acidic byproducts to harm the furan.

📚 References

-

RSC Advances : Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings. (Discusses the mechanism of furan decomposition in acidic media).

-

Difference Between : Difference Between O-Acylation and N-Acylation. (Fundamental review of tautomeric selectivity in heterocyclic synthesis).

-

Chemistry Steps : The Mitsunobu Reaction Mechanism and Conditions. (Detailed guide on pKa limitations and reagent choices for esterification).

-

BenchChem Support : Optimization of 2-Furancarboxylic Acid Esterification. (Specific protocols for solid-acid catalysis and temperature limits).

Sources

- 1. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 4. peptide.com [peptide.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. reddit.com [reddit.com]

Technical Support Center: Optimizing the Synthesis of Ethyl 5-(2-Methyl-5-pyridyl)-2-furoate

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 5-(2-Methyl-5-pyridyl)-2-furoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific bi-heterocyclic synthesis. Instead of a generic protocol, we will explore the underlying chemistry, troubleshoot common failure points, and provide data-driven strategies to enhance reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing this compound?

The most prevalent and versatile method for constructing the C-C bond between the furan and pyridine rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction offers high functional group tolerance, generally mild reaction conditions, and a well-understood mechanism, making it ideal for this class of compounds.[2] The core transformation involves coupling a furan derivative with a pyridine derivative, as illustrated below.

Caption: General Suzuki-Miyaura coupling scheme.

Q2: Which coupling partners should I use: a pyridyl-boronic acid or a furoate-boronic acid?

While both routes are feasible, using 2-Methyl-5-pyridylboronic acid (or its pinacol ester derivative) and Ethyl 5-bromo-2-furoate is generally the more reliable strategy. Pyridylboronic acids, particularly 2-substituted ones, can be challenging substrates due to potential catalyst inhibition by the pyridine nitrogen and a tendency to undergo protodeboronation.[3] However, modern catalyst systems have largely overcome these issues. The alternative, preparing a furan-5-boronic ester, can also be effective but may involve additional synthetic steps for the starting material.[4]

Q3: Why are pyridine-containing Suzuki couplings often challenging?

The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially interfering with the catalytic cycle and deactivating the catalyst. Furthermore, electron-deficient heteroaryl boron derivatives, like those of pyridine, can exhibit slower rates of transmetalation, a key step in the coupling process.[3] The selection of an appropriate ligand is therefore critical to stabilize the palladium catalyst and facilitate the reaction.

Troubleshooting Guide: Improving Your Yield

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: My reaction shows little to no product formation, with starting materials largely unconsumed.

Possible Cause A: Inactive Catalytic System The rate-determining step in many Suzuki couplings involving less reactive halides is the initial oxidative addition of the aryl halide to the Pd(0) species.[5] If this step is inefficient, the reaction will not proceed.

-

Expert Recommendation:

-

Choice of Halide: The reactivity of the C-X bond is critical. The general order is I > Br >> Cl.[5][6] For initial attempts and process optimization, Ethyl 5-bromo-2-furoate is strongly recommended over its chloro-analogue. Couplings with aryl chlorides require more specialized, highly active (and often more expensive) catalyst systems.[2]

-

Catalyst & Ligand: For pyridine couplings, a simple Pd(PPh₃)₄ catalyst may be insufficient. Electron-rich, bulky phosphine ligands are often required to promote oxidative addition and stabilize the active catalytic species.[2] Consider using a pre-formed catalyst or a combination of a palladium source like Pd₂(dba)₃ with a suitable ligand.

-

Anaerobic Conditions: The active Pd(0) catalyst is sensitive to oxygen. Ensure all reagents and the reaction vessel are thoroughly degassed (e.g., by three cycles of vacuum/backfill with argon or nitrogen) before adding the catalyst.

-

Possible Cause B: Inappropriate Base Selection The base plays a crucial role in the transmetalation step, activating the boronic acid derivative. An incorrect choice of base can stall the reaction.

-

Expert Recommendation:

-

Aqueous bases like Na₂CO₃ or K₂CO₃ are common, but for sensitive substrates like pyridylboronic acids, they can promote competitive protodeboronation (replacement of the boronic acid group with a hydrogen).[3]

-

K₃PO₄ is often an excellent choice for heteroaryl couplings as it is a strong enough base to facilitate the reaction but generally minimizes protodeboronation. Cs₂CO₃ is also highly effective, particularly for challenging couplings.[7]

-

Problem 2: My reaction stalls at ~50% conversion, and I observe significant by-product formation, especially a debrominated furoate.

Possible Cause A: Catalyst Deactivation The pyridine nitrogen can bind to the palladium center, leading to catalyst deactivation over the course of the reaction.

-

Expert Recommendation:

-

Ligand Selection: This is the most critical parameter. Ligands like SPhos, XPhos, or RuPhos are specifically designed with steric bulk to create a coordinatively unsaturated palladium center that favors the desired catalytic cycle over inhibitory pathways.[8]

-

Catalyst Loading: While higher loading can sometimes compensate for deactivation, it is often more effective to switch to a more robust ligand. Typical loadings range from 1-5 mol %.

-

Possible Cause B: Protodeboronation This is a major side reaction where the boronic acid reacts with a proton source (like water) to form 2-methylpyridine, consuming your nucleophile without forming the desired product.

-

Expert Recommendation:

-

Use a Boronic Ester: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation than the free acids.[9]

-

Anhydrous Conditions: Use anhydrous solvents (e.g., dioxane, toluene) and a non-aqueous base (like K₃PO₄) to minimize water content.

-

Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the pyridylboronic acid derivative to compensate for any potential loss to this side reaction.

-

Recommended Experimental Protocol

This protocol is a robust starting point for optimization.

Reaction: Suzuki-Miyaura Coupling of Ethyl 5-bromo-2-furoate with 2-Methyl-5-pyridylboronic acid.

| Reagent | Molar Eq. | Amount (for 1 mmol scale) | Notes |

| Ethyl 5-bromo-2-furoate | 1.0 | 221 mg | Limiting Reagent |

| 2-Methyl-5-pyridylboronic acid | 1.3 | 178 mg | Use a slight excess to drive the reaction. |

| Pd₂(dba)₃ | 0.01 (1 mol % Pd) | 9.2 mg | Palladium(0) source. |

| SPhos | 0.03 (3 mol %) | 12.3 mg | Bulky phosphine ligand. |

| K₃PO₄ (anhydrous, powdered) | 2.5 | 531 mg | Non-aqueous base. |

| 1,4-Dioxane (anhydrous) | - | 5 mL | Anhydrous solvent. |

Procedure:

-

Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 5-bromo-2-furoate, 2-Methyl-5-pyridylboronic acid, and K₃PO₄.

-

Inert Atmosphere: Seal the flask with a septum and subject it to three cycles of vacuum followed by backfilling with argon or high-purity nitrogen.

-

Reagent Addition: Add anhydrous 1,4-dioxane via syringe. Begin stirring and bubble argon through the solution for 15-20 minutes to ensure thorough degassing.

-

Catalyst Addition: In a separate vial, quickly weigh the Pd₂(dba)₃ and SPhos and add them to the reaction flask against a positive pressure of argon.

-

Reaction: Heat the reaction mixture to 90-100 °C and maintain it for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

-